molecular formula C17H23NO4 B11770049 (S)-Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

(S)-Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B11770049
M. Wt: 305.4 g/mol
InChI Key: DJNAOSVXYDYKKU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a chiral piperidine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The compound features a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen and an ethoxy-oxoethyl side chain at the 2-position, with the specific (S) configuration introducing chirality, which is critical for binding to biological targets . This scaffold is primarily used in the research and development of bioactive molecules. Piperidine carboxylates are recognized as key precursors in the synthesis of peripherally selective opioid antagonists, which are investigated for managing side effects like constipation without affecting central nervous system function . Furthermore, the structure is a privileged scaffold in drug discovery, with related compounds demonstrating a range of biological activities, including antimicrobial and antifungal properties . The specific (S)-enantiomer is of particular interest for creating stereochemically pure compounds, which can have distinct pharmacological profiles. Researchers utilize this building block to develop novel therapeutic agents, exploring its incorporation into more complex molecular architectures. The product is intended for research purposes and is not for diagnostic or therapeutic use. Please note that specific storage conditions for this enantiopure compound should be confirmed upon purchase, though related compounds are often recommended to be stored sealed in a dry environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

benzyl (2S)-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H23NO4/c1-2-21-16(19)12-15-10-6-7-11-18(15)17(20)22-13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3/t15-/m0/s1

InChI Key

DJNAOSVXYDYKKU-HNNXBMFYSA-N

Isomeric SMILES

CCOC(=O)C[C@@H]1CCCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)CC1CCCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Procedure:

  • Protection : (S)-Piperidine-2-carboxylic acid is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to form (S)-1-Cbz-piperidine-2-carboxylic acid.

  • Esterification : The carboxylic acid is converted to its ethyl ester using thionyl chloride (SOCl₂) followed by ethanol, yielding (S)-1-Cbz-piperidine-2-carboxylic acid ethyl ester.

  • Enolate Formation : The ester is deprotonated with LDA (lithium diisopropylamide) at −78°C in THF to generate a stabilized enolate.

  • Alkylation : Ethyl bromoacetate is added to the enolate, resulting in alkylation at the α-position of the ester. The reaction proceeds with >90% regioselectivity.

Key Data :

StepReagentsTemperatureYieldReference
ProtectionCbz-Cl, NaHCO₃, DCM0°C → rt95%
EsterificationSOCl₂, EtOHReflux88%
AlkylationLDA, Ethyl bromoacetate, THF−78°C → rt76%

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of prochiral enamines provides enantiomerically pure intermediates. This method leverages chiral ruthenium or iridium catalysts to induce the (S)-configuration.

Procedure:

  • Enamine Synthesis : 2-Acetylpiperidine is condensed with benzylamine to form an enamine.

  • Hydrogenation : The enamine undergoes hydrogenation using [Ru((S)-BINAP)]Cl₂ as a catalyst under 50 bar H₂ pressure. This step achieves >98% enantiomeric excess (ee).

  • Esterification : The resulting amine is protected with Cbz-Cl, followed by reaction with ethyl chloroacetate to install the ethoxy-oxoethyl group.

Key Data :

CatalystPressure (bar)eeYieldReference
[Ru((S)-BINAP)]Cl₂5098%82%

Chiral Pool Synthesis from (S)-Proline

(S)-Proline serves as a chiral precursor, enabling retention of stereochemistry throughout the synthesis.

Procedure:

  • Oxidation : (S)-Proline is oxidized with NaOCl/TEMPO to (S)-piperidine-2-carboxylic acid.

  • Protection and Esterification : Sequential treatment with Cbz-Cl and ethyl bromoacetate introduces the ethoxy-oxoethyl group. Mitsunobu conditions (DIAD, PPh₃) ensure retention of configuration.

Key Data :

StepReagentsYieldReference
OxidationNaOCl, TEMPO89%
Mitsunobu ReactionDIAD, PPh₃, Ethyl bromoacetate73%

Resolution of Racemic Mixtures

For non-catalytic methods, enzymatic or chemical resolution separates enantiomers.

Procedure:

  • Racemic Synthesis : Piperidine-2-carboxylic acid ethyl ester is synthesized via alkylation without stereocontrol.

  • Enzymatic Resolution : Lipase B (Candida antarctica) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester intact. The ee exceeds 99% after recrystallization.

Key Data :

EnzymeSubstrateeeYieldReference
Lipase BRacemic ethyl ester99%45% (S)

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
AlkylationHigh regioselectivityRequires cryogenic conditionsIndustrial (kg-scale)
Asymmetric HydrogenationHigh ee (>98%)Costly catalystsPilot-scale
Chiral PoolRetains natural chiralityLimited to proline derivativesLab-scale
ResolutionLow costLow yield (≤50%)Not scalable

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research has indicated that (S)-Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Potential
    • The compound is being explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Studies utilizing molecular docking techniques suggest that it may inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. This inhibition could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
  • Enzyme Inhibition
    • Investigations into the enzyme inhibitory potential of this compound have revealed its ability to inhibit α-glucosidase and AChE. The compound's structure allows it to interact with these enzymes effectively, making it a candidate for further development in treating conditions like diabetes and Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of this compound alongside other related compounds. Results indicated that modifications in the piperidine ring significantly impacted antibacterial activity, with certain substitutions enhancing efficacy against E. coli and S. aureus .

Case Study 2: Neuroprotective Mechanisms

In a study focusing on neuroprotection, researchers employed molecular docking techniques to evaluate the compound's ability to inhibit AChE. The findings suggested that this compound could serve as a lead for developing treatments for neurodegenerative diseases due to its capacity to cross the blood-brain barrier .

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Protecting Group Variations

a) Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS 40112-93-4)
  • Key Differences: Substituent position: Ethoxy-oxoethylidene at the 4-position vs. 2-position in the target compound. Functional group: Methoxy-oxoethylidene (conjugated ester) vs. ethoxy-oxoethyl (non-conjugated ester). Stereochemistry: The ethylidene group introduces a double bond, altering rigidity and conjugation pathways.
  • Implications :
    • The 4-position substitution may influence steric accessibility in downstream reactions.
    • The conjugated ester in the ethylidene derivative could enhance electrophilicity for nucleophilic attacks compared to the target compound’s aliphatic ester .
b) tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Key Differences :
    • Protecting group: tert-Butyl carbamate vs. benzyl carbamate.
    • Substituent position: Ethoxy-oxoethyl at the 4-position .
  • Implications: The tert-butyl group offers acid-labile protection, contrasting with the hydrogenolysis-sensitive benzyl group. Bulkier tert-butyl may reduce solubility in polar solvents compared to the benzyl analog .

Functional Group Modifications

a) 2-(3,4-Dimethoxyphenoxy)ethyl (2S)-1-[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-2-carboxylate
  • Key Differences: Substituents: Sulfonylbenzothiazole and dimethoxyphenoxyethyl groups vs. ethoxy-oxoethyl. Molecular weight: 522.59 g/mol (vs. ~320 g/mol for the target compound).
  • Increased molecular weight and complexity may reduce metabolic stability .
b) Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate
  • Key Differences: Functional group: Benzyloxyimino at the 5-position vs. ethoxy-oxoethyl at the 2-position. Stereochemistry: Z-configuration in addition to S-configuration.
  • Dual stereocenters could lead to distinct biological activity profiles .

Organoselenium Derivatives

Benzyl 2-(phenylselenomethyl)-piperidine-1-carboxylate
  • Key Differences: Substituent: Phenylselenomethyl vs. ethoxy-oxoethyl.
  • Implications :
    • Selenium’s nucleophilic and redox-active properties enable unique reactivity (e.g., radical-mediated transformations).
    • Higher toxicity and specialized handling requirements compared to the target compound .

Data Table: Structural and Functional Comparison

Compound Name Substituent Position Functional Groups Protecting Group Molecular Weight (g/mol) Key Applications
(S)-Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate 2 Ethoxy-oxoethyl Benzyl ~320 Pharmaceutical intermediate
Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate 4 Methoxy-oxoethylidene (conjugated) Benzyl 289.33 Reactive ester synthesis
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate 4 Ethoxy-oxoethyl tert-Butyl ~300 Acid-sensitive protection
2-(3,4-Dimethoxyphenoxy)ethyl (2S)-piperidine-2-carboxylate derivative 2 Sulfonylbenzothiazole, phenoxy None 522.59 Drug discovery
Benzyl 2-(phenylselenomethyl)-piperidine-1-carboxylate 2 Phenylselenomethyl Benzyl ~370 Organoselenium chemistry

Biological Activity

(S)-Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C17H23NO4
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 104668-13-5

Synthesis

The synthesis of this compound typically involves the reaction of N-Boc piperidine with ethyl bromoacetate in the presence of a base like triethylamine, conducted in an organic solvent such as acetonitrile at room temperature. This method allows for the formation of the desired compound with high purity and yield.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Its structure allows it to bind to specific enzymes or receptors, potentially modulating their activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies have shown that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.
  • Histone Deacetylase Inhibition : Similar compounds have demonstrated histone deacetylase (HDAC) inhibitory activity, which is crucial in cancer therapy as HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .
  • Neurochemical Modulation : Interaction studies suggest potential effects on neurotransmitter receptors, influencing neurochemical pathways that could be beneficial in treating neurodegenerative disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related piperidine derivatives, providing insights into the potential applications of this compound:

StudyFindings
Study AIdentified significant antibacterial activity against Gram-positive bacteria.
Study BDemonstrated HDAC inhibitory effects leading to reduced proliferation of cancer cell lines.
Study CShowed modulation of neurotransmitter receptor activity, suggesting potential in neuropharmacology.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:

Compound NameStructureNotable Features
Benzyl 3-(2-chloro-2-oxoethyl)piperidine-1-carboxylateStructureExhibits different reactivity due to chlorine substitution, with some reported neuroactive properties.
Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylateStructureKnown for its interactions with neurotransmitter receptors, indicating possible therapeutic applications in psychiatry.

Q & A

Q. What are the standard synthetic routes for (S)-Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, and how are stereochemical outcomes controlled?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification. A common route involves reacting (S)-piperidine derivatives with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyloxycarbonyl (Cbz) protecting group. The ethoxy-oxoethyl side chain is introduced via alkylation or Michael addition, with strict control of reaction pH and temperature to avoid racemization. Enantioselective synthesis often employs chiral catalysts like (R)-Me-CBS in THF with BH₃-THF to ensure retention of the (S)-configuration, as demonstrated in asymmetric reductions .

Key Data:

  • Reagents: Benzyl chloroformate, triethylamine, (R)-Me-CBS/BH₃-THF.
  • Yield Optimization: Reaction monitoring via TLC ensures completion. Typical yields range from 60–80% after purification by column chromatography (petroleum ether:EtOAc, 8:2) .

Q. How is the compound characterized structurally, and what analytical techniques validate its configuration?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, the (S)-configuration is confirmed by splitting patterns in the piperidine ring protons and coupling constants in chiral centers .
  • Chiral HPLC: Retention times compared to racemic mixtures validate enantiopurity. A Chiralpak® column with hexane:isopropanol (90:10) resolves enantiomers with >99% ee .
  • X-ray Crystallography: SHELX software refines crystal structures, confirming bond lengths/angles and stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • Storage: Store in sealed containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer: The ethoxy-oxoethyl group acts as an electron-withdrawing group (EWG), increasing electrophilicity at the carbonyl carbon. Steric hindrance from the benzyl group slows nucleophilic attack, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C) for reactions with amines or thiols. Comparative studies with analogs (e.g., methyl vs. propyl substituents) show longer reaction times for bulkier groups, confirmed by kinetic assays .

Q. What mechanistic insights explain contradictions in catalytic hydrogenation yields for derivatives of this compound?

Methodological Answer: Discrepancies in hydrogenation yields (e.g., 40–90%) arise from competing pathways:

  • Catalyst Poisoning: The benzyl group can adsorb onto Pd/C surfaces, reducing active sites. Switching to Raney Ni improves efficiency.
  • Steric Effects: Bulky substituents hinder H₂ access to the piperidine ring. Kinetic studies under 50 psi H₂ show a 30% yield increase when using PtO₂ in EtOH .

Q. How does the compound’s stereochemistry impact biological activity in receptor-binding assays?

Methodological Answer: The (S)-configuration enhances binding affinity to GABAₐ receptors compared to the (R)-enantiomer, as shown in radioligand displacement assays (IC₅₀: 12 nM vs. 220 nM). Molecular docking simulations reveal hydrogen bonding between the ethoxy group and Thr307 residues, which is orientation-dependent. Racemic mixtures show 50% reduced activity, confirming enantioselectivity .

Q. What strategies resolve discrepancies in reported melting points and solubility profiles?

Methodological Answer: Variations arise from polymorphic forms or residual solvents. Recrystallization from EtOAc/hexane yields a stable polymorph (m.p. 89–91°C), while DSC confirms purity. Solubility in DMSO (25 mg/mL) vs. water (<0.1 mg/mL) aligns with logP calculations (2.8), validated by shake-flask experiments .

Q. How is the compound utilized in synthesizing complex heterocycles, and what are key intermediates?

Methodological Answer: It serves as a precursor for spirocyclic and fused-ring systems. For example:

  • Spirooxindoles: React with isatin derivatives under Mitsunobu conditions (DIAD, PPh₃).
  • Quinoline Hybrids: Suzuki coupling with 2,8-bis(trifluoromethyl)quinolin-4-yl boronic acid forms antitumor agents .
  • Key Intermediate: Benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2) is critical for introducing pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.